molecular formula C9H15N3 B13335512 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine

Cat. No.: B13335512
M. Wt: 165.24 g/mol
InChI Key: OIORZLWQRNKRJL-UHFFFAOYSA-N
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Description

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine is a compound that belongs to the class of pyrrolopyrazoles These compounds are characterized by a fused ring system consisting of a pyrrole and a pyrazole ring

Preparation Methods

The synthesis of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the reaction of a suitable precursor with an acylating agent.

    Cyclization to Form the Pyrazole Ring: The next step involves the cyclization of the intermediate product to form the pyrazole ring. This can be achieved using reagents such as hydrazine or its derivatives.

    Introduction of the Ethanamine Group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides. This can lead to the formation of N-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways. This includes its role in modulating signal transduction and gene expression.

    Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This can result in the inhibition or activation of specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine include other pyrrolopyrazoles and related heterocyclic compounds. Some examples are:

    5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: This compound has a carboxylic acid group instead of the ethanamine group.

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds have a triazole ring fused with the pyrrole ring.

    Pyrrolopyrazine derivatives: These compounds have a pyrazine ring fused with the pyrrole ring.

The uniqueness of this compound lies in its specific structural features and the presence of the ethanamine group, which can impart distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethanamine

InChI

InChI=1S/C9H15N3/c1-10-5-4-8-7-9-3-2-6-12(9)11-8/h7,10H,2-6H2,1H3

InChI Key

OIORZLWQRNKRJL-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NN2CCCC2=C1

Origin of Product

United States

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